molecular formula C5H14ClN B8063522 N-ethylpropan-1-amine;hydrochloride

N-ethylpropan-1-amine;hydrochloride

Cat. No.: B8063522
M. Wt: 123.62 g/mol
InChI Key: MCZPBVIMEOAMRR-UHFFFAOYSA-N
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Description

N-ethylpropan-1-amine;hydrochloride is a useful research compound. Its molecular formula is C5H14ClN and its molecular weight is 123.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Radioactive Compounds : N-ethylpropan-1-amine;hydrochloride has been used in the synthesis of tritium-labeled compounds, such as [N-ethyl-1,2-3H]apadenoson, an adenosine A2a receptor agonist, for human ADME (absorption, distribution, metabolism, and excretion) studies (Hong et al., 2008).

  • Chemical Reaction Studies : It's used to study hydroaminomethylation, a one-pot cascade reaction, for producing amines efficiently, indicating its significance in chemical synthesis (Schneider et al., 2013).

  • Bioconjugation in Aqueous Media : The compound plays a role in the study of amide formation via carbodiimide, which is crucial for bioconjugation processes in biological and pharmaceutical research (Nakajima & Ikada, 1995).

  • Drug Enforcement and Toxicology : It's used in the characterization of cathinone derivatives in forensic toxicology, aiding in the identification of illegal drugs (Kuś et al., 2016).

  • Raman Spectroscopy : Its hydrochloride form has been studied using Raman spectroscopy to understand the properties of methylated amines, contributing to advancements in analytical techniques (Edsall, 1937).

  • Drug Delivery Systems : It's utilized in the synthesis of chitosan hydrogels for pH- and thermo-responsive drug delivery, showing its application in developing advanced drug delivery mechanisms (Karimi et al., 2018).

  • Optical Purity Evaluation : It's used in methods for evaluating the optical purity of organic amines in pharmaceutical analysis (Shizuma et al., 2000).

  • Preparation of Amine Hydrochloride Salts : It plays a role in controlling genotoxins during the preparation of amine hydrochloride salts, significant in pharmaceutical manufacturing processes (Yang et al., 2009).

Properties

IUPAC Name

N-ethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.ClH/c1-3-5-6-4-2;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZPBVIMEOAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.